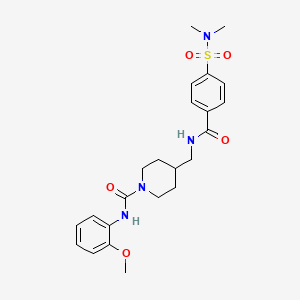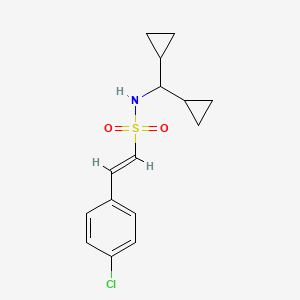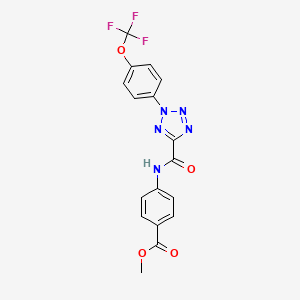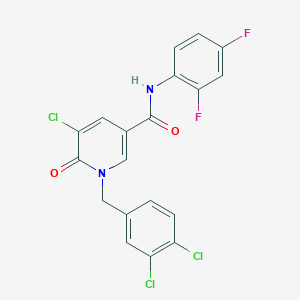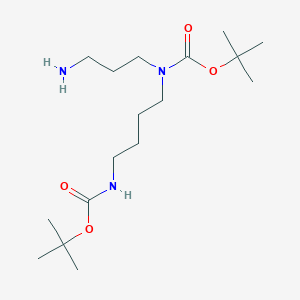![molecular formula C13H17N3O2S B2674583 2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid CAS No. 1008005-95-5](/img/structure/B2674583.png)
2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid” is a chemical compound with the CAS Number: 1008005-95-5 . It has a molecular weight of 279.36 . The IUPAC name for this compound is N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)valine .
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidine derivatives has been reported in the literature . These compounds were designed and synthesized as anti-PI3K agents, maintaining the common pharmacophoric features of several potent PI3K inhibitors .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C13H17N3O2S . Further structural analysis would require more specific information or computational modeling studies.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 279.36 . More specific properties such as melting point, boiling point, and solubility would require additional information or experimental data.Scientific Research Applications
Anticancer Activity
Thienopyrimidine derivatives, including the compound , have been investigated for their anticancer activity against human cancer cell lines . Some selected thienopyrimidine derivatives were found to have potent anticancer activity . For instance, compounds like 3-ethyl-2-hydrazineyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one and 3-ethyl-2-(2-glucozylidenehydrazineyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one showed the most potent anticancer activity .
Antitumor Activity
Thienopyrimidines, including the compound , have shown a broad range of pharmacological activities, including antitumor effects . The most active compound among thieno[2,3-d]pyrimidine-4(3H)-ones was found to be 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which showed cytotoxic activity on almost all cancer cell lines .
Inhibition of Dihydrofolate Reductase (DHFR)
Some thienopyrimidine derivatives have been found to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides and thus DNA replication . This inhibition can lead to antitumor effects .
Antimicrobial Activity
Thienopyrimidines have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Antiviral Activity
Thienopyrimidine nucleosides have been regarded as antiviral agents . This suggests that the compound could potentially be used in the development of antiviral drugs.
6. Probing the Mycobacterial Oxidative Phosphorylation Pathway Some thienopyrimidines can be used as a tool to probe the mycobacterial oxidative phosphorylation pathway . This could potentially lead to the development of new treatments for diseases caused by mycobacteria, such as tuberculosis.
Future Directions
The future directions for this compound could involve further optimization and testing as a potential therapeutic agent. For example, one of the synthesized thieno[2,3-d]pyrimidine derivatives showed promising inhibitory activity against PI3K and could be optimized to serve as a new chemical entity for discovering new anticancer agents .
properties
IUPAC Name |
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-6(2)10(13(17)18)16-11-9-7(3)8(4)19-12(9)15-5-14-11/h5-6,10H,1-4H3,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIHBDKYYRTRRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC(C(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2674500.png)
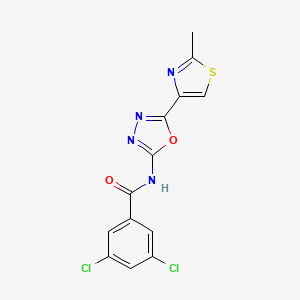
![1-(3,4-Dimethylphenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2674504.png)
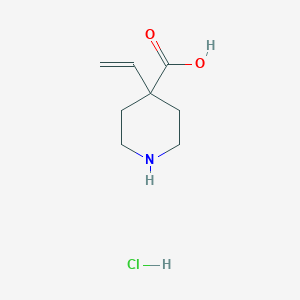
![1-(4-Bromophenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2674506.png)
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2674508.png)

